3-(4-bromophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-bromophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that features a unique combination of bromophenyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactionsThe formation of the pyrido[2,1-b][1,3,5]thiadiazine ring system is achieved through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-(4-bromophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has shown potential in various scientific research applications:
Medicinal Chemistry: The compound has been studied for its anticancer properties, particularly its ability to inhibit tubulin polymerization and other cellular targets.
Biological Research: It has been used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as tubulin and heat shock protein 90 (Hsp90). By binding to these proteins, the compound can disrupt cellular processes such as cell division and protein folding, leading to its anticancer effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H22BrN3O4S |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H22BrN3O4S/c1-29-19-10-21(31-3)20(30-2)8-17(19)16-9-22(28)27-12-26(13-32-23(27)18(16)11-25)15-6-4-14(24)5-7-15/h4-8,10,16H,9,12-13H2,1-3H3 |
InChI Key |
AYRBNVUNSPYATG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Br)OC)OC |
Origin of Product |
United States |
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